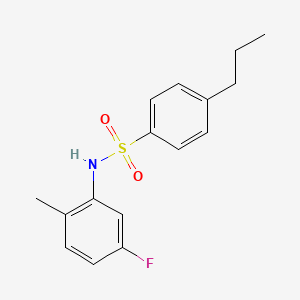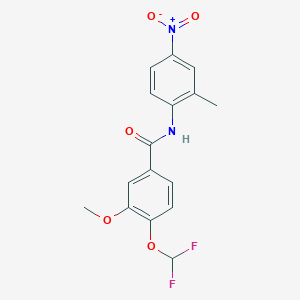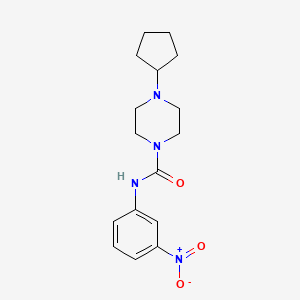![molecular formula C12H8ClF2N3O B10968606 3-Chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10968606.png)
3-Chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that contains a pyrazolo[1,5-a]pyrimidine core. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. Common starting materials might include substituted pyrazoles and pyrimidines. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing cost-effective processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups attached to the core structure.
Reduction: Reduction reactions could be used to modify the compound, such as reducing any nitro groups to amines.
Substitution: Halogen substitution reactions are common, where the chlorine atom might be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various functionalized pyrazolo[1,5-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.
Medicine
In medicinal chemistry, such compounds could be explored for their therapeutic potential, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, these compounds might find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Wirkmechanismus
The mechanism of action for 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE: Lacks the chlorine atom, which might affect its reactivity and biological activity.
3-CHLORO-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE: Lacks the difluoromethyl group, potentially altering its chemical properties.
Uniqueness
The presence of both the chlorine and difluoromethyl groups in 3-CHLORO-7-(DIFLUOROMETHYL)-5-(2-FURYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDINE makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C12H8ClF2N3O |
|---|---|
Molekulargewicht |
283.66 g/mol |
IUPAC-Name |
3-chloro-7-(difluoromethyl)-5-(furan-2-yl)-2-methylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8ClF2N3O/c1-6-10(13)12-16-7(9-3-2-4-19-9)5-8(11(14)15)18(12)17-6/h2-5,11H,1H3 |
InChI-Schlüssel |
XIYXRYDNAGKACT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CO3)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-({[4,5-di(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10968528.png)
![5-methyl-3-phenyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1,2-oxazole-4-carboxamide](/img/structure/B10968532.png)

![3-methoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B10968545.png)
![6-[(5-Fluoro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968565.png)

![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(morpholin-4-yl)propan-2-yl]propanamide](/img/structure/B10968582.png)
![2-(3-methylphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968583.png)
![2-(2-chloroquinolin-3-yl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10968587.png)
![({5-[(2-Methylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10968590.png)


![3-{[4-(Pyrrolidin-1-ylsulfonyl)phenyl]carbamoyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10968612.png)
![4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10968625.png)
